molecular formula C3D6O B1165879 Acetone-d6 (DNPH Derivative) CAS No. 92350-12-4

Acetone-d6 (DNPH Derivative)

Cat. No.: B1165879
CAS No.: 92350-12-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone-d6 (DNPH Derivative) is a deuterated form of acetone that has been derivatized with 2,4-dinitrophenylhydrazine (DNPH). This compound is used primarily in analytical chemistry for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. The deuterium labeling allows for more precise and accurate measurements in various spectroscopic techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acetone-d6 (DNPH Derivative) involves the reaction of deuterated acetone (acetone-d6) with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions, where the DNPH reacts with the carbonyl group of acetone-d6 to form a hydrazone derivative. The reaction can be represented as follows:

Acetone-d6+DNPHAcetone-d6 (DNPH Derivative)+H2O\text{Acetone-d6} + \text{DNPH} \rightarrow \text{Acetone-d6 (DNPH Derivative)} + \text{H}_2\text{O} Acetone-d6+DNPH→Acetone-d6 (DNPH Derivative)+H2​O

Industrial Production Methods

In an industrial setting, the production of Acetone-d6 (DNPH Derivative) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetone-d6 (DNPH Derivative) primarily undergoes addition-elimination reactions. The DNPH group reacts with carbonyl compounds to form hydrazone derivatives, which are stable and can be easily analyzed.

Common Reagents and Conditions

The common reagents used in the reactions involving Acetone-d6 (DNPH Derivative) include acids (such as hydrochloric acid) to catalyze the reaction and solvents like acetonitrile or methanol to dissolve the reactants. The reaction conditions typically involve room temperature and atmospheric pressure.

Major Products

The major product formed from the reaction of Acetone-d6 (DNPH Derivative) with carbonyl compounds is the corresponding hydrazone derivative. This product is stable and can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Scientific Research Applications

Acetone-d6 (DNPH Derivative) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetone-d6 (DNPH Derivative) involves the formation of a hydrazone derivative through a nucleophilic addition-elimination reaction. The DNPH group adds to the carbonyl group of the target compound, forming an intermediate, which then eliminates a molecule of water to form the stable hydrazone derivative . This reaction is highly specific and allows for the accurate detection and quantification of carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetone-d6 (DNPH Derivative) lies in its deuterium labeling, which provides enhanced precision and accuracy in spectroscopic analyses. This makes it particularly valuable in research applications where precise quantification of carbonyl compounds is required.

Properties

CAS No.

92350-12-4

Molecular Formula

C3D6O

Synonyms

ACETONE-D6 DINITROPHENYL HYDRAZINE DERIVATIVE, ACETONE-D6-2,4-DINITROPHENYLHYDRAZONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.